2,5-Dinitrofluorobenzene
Description
Properties
Molecular Formula |
C6H3FN2O4 |
|---|---|
Molecular Weight |
186.10 g/mol |
IUPAC Name |
2-fluoro-1,4-dinitrobenzene |
InChI |
InChI=1S/C6H3FN2O4/c7-5-3-4(8(10)11)1-2-6(5)9(12)13/h1-3H |
InChI Key |
CHZJIRIVXKVUCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis and Reagent Use
2,5-Dinitrofluorobenzene serves as a versatile reagent in organic synthesis. Its primary applications include:
- N-terminal Amino Acid Analysis : The compound is employed to determine N-terminal amino acids in proteins through the formation of dinitrophenyl (DNP) derivatives. This reaction allows for the identification and quantification of amino acids in peptide sequences.
- Synthesis of Biologically Active Compounds : It acts as a key intermediate in synthesizing various biologically active molecules, including pharmaceuticals and agrochemicals. The electrophilic nature of the fluorine atom facilitates nucleophilic substitutions that are crucial for creating complex organic structures .
Biochemical Applications
In biochemical research, this compound has been investigated for its interactions with biological macromolecules:
- Protein Modification : The compound is used to modify proteins selectively, which aids in studying protein structure and function. For example, it can label specific amino acid residues, allowing researchers to track changes in protein behavior under different conditions .
- Enzyme Studies : It has been applied to study enzyme mechanisms by modifying active sites or other critical residues. This helps elucidate the roles of specific amino acids in enzymatic activity and stability .
Medicinal Chemistry
The compound has notable implications in medicinal chemistry:
- Allergic Contact Dermatitis Research : this compound is frequently used to induce allergic contact dermatitis in animal models. This application helps researchers understand the pathophysiology of skin allergies and test potential therapeutic agents .
- Investigating Anti-inflammatory Agents : Studies have shown that compounds interacting with this compound can exhibit anti-inflammatory properties. For instance, treatments aimed at mitigating dermatitis symptoms induced by this compound have been explored .
Case Studies and Research Findings
Several studies highlight the applications of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,4-Dinitrofluorobenzene (2,4-DNFB)
- Chemical Reactivity : Both isomers act as electrophilic haptens, forming covalent bonds with skin proteins to trigger immune responses. However, 2,4-DNFB is more extensively studied for its ability to induce ACD in mice, with models demonstrating significant epidermal thickening, mast cell infiltration, and pruritus (scratching behavior) .
- Biological Effects :
- In murine ACD models, 2,4-DNFB induces ulceration, hyperkeratosis, and dermal vascular dilation. For example, 2,4-DNFB-treated mice showed a 10-fold increase in scratching frequency compared to controls (p < 0.0001) .
- Histopathological analysis revealed epidermal thickness increases of 40–60% in 2,4-DNFB models compared to saline controls .
- Applications : Primarily used to study Th2-driven immune responses and IL-37-mediated mast cell inhibition in dermatitis .
2,4-Dinitrochlorobenzene (2,4-DNCB)
- Structural Difference : Chlorine replaces fluorine at the 1-position.
- Reactivity : Similar hapten properties but with slower reaction kinetics due to chlorine’s lower electronegativity.
2,5-Dinitrotoluene (2,5-DNT)
- Structural Difference : A methyl group replaces fluorine, reducing electrophilicity.
- Applications: Primarily a precursor in explosives manufacturing. Unlike nitrofluorobenzenes, it lacks significant immunological relevance .
Comparative Data Table
Research Findings and Mechanistic Insights
- 2,4-DNFB in ACD Models :
- Two-Week Model : Mice treated with 0.5% 2,4-DNFB exhibited ulceration by day 5 and hyperkeratosis by day 7 .
- Five-Week Model : Progressive skin damage, including crusting and persistent inflammation, was observed .
- Mast cell infiltration was 3–4 times higher in 2,4-DNFB-treated groups than controls (p < 0.0001) .
- Derivatization Utility : 2,4-DNFB is used in HPLC to derivatize thiols (e.g., glutathione) for analytical detection .
Limitations and Knowledge Gaps
- The provided evidence lacks direct studies on 2,5-DNFB. Most data derive from its 2,4-isomer and structurally related compounds.
Preparation Methods
Reaction Conditions and Mechanistic Insights
-
Nitrating Agents : A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺), the active electrophile.
-
Temperature : Elevated temperatures (90–100°C) favor disubstitution, as demonstrated in the synthesis of 1,5-difluoro-2,4-dinitrobenzene.
-
Time : Prolonged reaction times (15–24 hours) ensure complete nitration, though over-nitration risks decomposition.
Challenges and Optimization
-
Regioselectivity : Initial nitration yields 3-fluoronitrobenzene (para to fluorine), while the second nitration targets the meta position relative to the first nitro group. Competing isomers (e.g., 2,4-dinitrofluorobenzene) necessitate chromatographic separation.
-
Yield and Purity : The patent CN106748796B reports a 95.1% yield for a related difluorodinitrobenzene isomer using similar conditions, highlighting the efficacy of mixed-acid systems.
Stepwise Nitration of 2-Fluoronitrobenzene
This method involves sequential nitration of 2-fluoronitrobenzene, leveraging the meta-directing nature of the nitro group to position the second nitro group at the 5-position.
Synthetic Pathway
Experimental Data
Structural Validation
-
¹H NMR : Peaks at δ 8.28–8.23 (m, 1H) and δ 7.54–7.47 (m, 1H) confirm aromatic proton environments.
-
Elemental Analysis : Matches theoretical values for C₆H₂F₂N₂O₄ (C 35.31%, H 0.99%, F 18.62%).
Halogen Exchange Reactions
While less common, halogen exchange offers an alternative route by replacing chlorine or bromine atoms in pre-nitrated benzene derivatives with fluorine.
Example Protocol
Limitations
-
Side Reactions : Competing hydrolysis or multiple substitutions may occur, necessitating stringent anhydrous conditions.
-
Yield : Reported yields for analogous reactions are modest (12–24%).
Purification and Isolation Techniques
Chromatography
Recrystallization
-
Solvent Systems : Ethanol/water mixtures precipitate pure product, though some methods achieve >98% purity without recrystallization.
Analytical Characterization
Spectroscopic Methods
Q & A
Q. Advanced | Bioanalytical Methods
- LC-MS/MS : Use a reverse-phase column (e.g., C18) with electrospray ionization (ESI) in negative mode. Monitor fragments m/z 202 → 152 (quantifier) and 202 → 106 (qualifier) .
- Sample Prep : Protein precipitation with acetonitrile followed by solid-phase extraction (C18 cartridges) improves recovery rates.
- Validation : Ensure linearity (1–100 ng/mL), precision (CV <15%), and accuracy (80–120%) per FDA guidelines .
How can conflicting data on the metabolic pathways of this compound be resolved in toxicological studies?
Q. Advanced | Data Contradiction Analysis
- Isotopic Labeling : Use deuterated analogs (e.g., this compound-d₃) to track metabolites via mass spectrometry .
- Enzyme Inhibition : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic routes.
- Cross-Study Comparison : Reconcile disparities by standardizing variables (e.g., animal strain, dosing regimen) across experiments .
What computational tools predict the environmental persistence and toxicity of this compound?
Q. Advanced | Environmental Chemistry
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
